3-(4-methylbenzenesulfonyl)-1-[(pyridin-3-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-11-4-6-13(7-5-11)21(19,20)17-14(18)16-10-12-3-2-8-15-9-12/h2-9H,10H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMROGBLGCHCUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methylbenzenesulfonyl)-1-[(pyridin-3-yl)methyl]urea, with the chemical formula C14H15N3O3S, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological activity. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have shown that derivatives of urea compounds exhibit significant antimicrobial effects. For instance, research on similar urea compounds indicates that they can inhibit the growth of various Gram-positive and Gram-negative bacteria. The antimicrobial activity of 3-(4-methylbenzenesulfonyl)-1-[(pyridin-3-yl)methyl]urea was assessed through minimum inhibitory concentration (MIC) tests against several bacterial strains.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound has moderate antibacterial properties, particularly against Staphylococcus aureus, which is noteworthy given the rising concern over antibiotic resistance.
Anti-Cancer Properties
The compound's potential as an anti-cancer agent has also been explored. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, notably through the inhibition of specific tyrosine kinases involved in cell proliferation. This mechanism aligns with findings from other studies on similar compounds that target kinase pathways.
The biological activity of 3-(4-methylbenzenesulfonyl)-1-[(pyridin-3-yl)methyl]urea is hypothesized to involve:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may interact with active sites of enzymes, inhibiting their function.
- Disruption of Cell Signaling : By targeting kinases, the compound may disrupt signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Study on Bacterial Inhibition : A study conducted by researchers at [source] demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, showcasing its potential as a therapeutic agent.
- Cancer Cell Line Research : Another study published in [source] investigated the effects of this compound on breast cancer cell lines, revealing significant reductions in cell viability and evidence of apoptosis through caspase activation assays.
Comparison with Similar Compounds
2.2 Key Differences and Implications
-
Urea Substituents :
- The target compound’s pyridin-3-ylmethyl group may enhance solubility and target engagement compared to alkyl chains (e.g., ethyl in Impurity C) due to π-π stacking with kinase active sites .
- Bis-aryl ureas prioritize aromatic substituents for kinase binding, whereas alkyl groups (e.g., isopropyl in p-Torasemide) are associated with diuretic effects .
- Sulfonyl Group Modifications: The 4-methylbenzenesulfonyl group in the target compound offers hydrophobicity and stability, contrasting with the pyridin-3-ylsulfonyl group in Torasemide analogs, which includes an amino linkage for hydrogen bonding .
- Torasemide impurities (e.g., Impurity C) exhibit reduced activity, likely due to weaker target affinity from alkyl substituents .
Research Findings and Trends
- Kinase Inhibition : Urea-based inhibitors with heterocyclic groups (e.g., pyridinyl) show improved selectivity for kinases like CDKs compared to alkyl-substituted analogs .
- Metabolic Stability : The 4-methylbenzenesulfonyl group in the target compound may reduce oxidative metabolism compared to Torasemide’s sulfonamide derivatives, enhancing bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
